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N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-2,3-dimethylchromone.
Oxidation: The hydroxyl group is oxidized to form 7-benzyloxy-2,3-dimethyl-8-carboxylic acid using Jones oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chromene ring or the amide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) is commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in organic synthesis due to its unique structural characteristics that allow for various chemical reactions.
Biology
This compound has been studied for its potential biological activities, including:
- Neuroprotective Effects : It inhibits monoamine oxidase B (MAO-B), an enzyme involved in dopamine metabolism. This inhibition is crucial for neuroprotection in conditions like Parkinson's disease and Alzheimer's disease.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, scavenging free radicals and protecting cells from oxidative damage.
- Anti-inflammatory Properties : Preliminary studies indicate potential anti-inflammatory effects, suggesting applications in treating inflammatory diseases.
- Antimicrobial Activity : Some research has shown that it may possess antimicrobial properties, although further studies are required to confirm these effects.
Medicine
Ongoing research aims to explore the therapeutic potential of this compound in treating neurodegenerative diseases. Its ability to inhibit MAO-B makes it a promising candidate for developing new treatments targeting these conditions.
Neuroprotective Effects in Animal Models
A study conducted on rodent models of Parkinson's disease demonstrated that treatment with this compound significantly improved motor functions and reduced markers of neuroinflammation compared to untreated controls. These findings suggest its potential therapeutic role in managing neurodegenerative disorders.
Summary of Biological Activities
Activity Type | Mechanism/Effect | Reference |
---|---|---|
MAO-B Inhibition | Reduces dopamine breakdown | |
Antioxidant | Scavenges free radicals | |
Anti-inflammatory | Modulates inflammatory pathways | |
Antimicrobial | Exhibits inhibitory effects against pathogens |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. Variations at specific positions on the chromene ring can enhance or diminish its potency as an MAO-B inhibitor. For instance, substituents such as methoxy or ethyl groups at certain positions have been shown to significantly influence inhibitory activity.
Mechanism of Action
The mechanism of action of N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
- 7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide
- Chromone-2-carboxamide derivatives
Uniqueness
N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its specific substitution pattern on the chromene ring, which imparts unique biological activities. Its benzyl group enhances its ability to interact with biological targets, making it a potent inhibitor of monoamine oxidase .
Biological Activity
N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as a selective inhibitor of human monoamine oxidase-B (MAO-B), an enzyme implicated in the metabolism of neurotransmitters and associated with neurodegenerative diseases.
Chemical Structure and Properties
The molecular formula of this compound is C17H17N1O3, with a molecular weight of approximately 307.3 g/mol. The compound features a unique chromene structure characterized by a benzyl group attached to the nitrogen of the carboxamide functional group and two methyl substituents on the chromene ring.
This compound primarily exerts its biological activity through the inhibition of MAO-B. This inhibition prevents the oxidative deamination of neurotransmitters such as dopamine, leading to reduced production of reactive oxygen species (ROS) and potentially mitigating cellular damage associated with neurodegenerative conditions. The compound's structure allows it to bind effectively to the active site of MAO-B, demonstrating selectivity that is crucial for therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- MAO-B Inhibition : Studies have shown that this compound selectively inhibits MAO-B with an IC50 value significantly lower than many other similar compounds, indicating its potential for treating conditions like Parkinson's disease .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of chromene compounds may possess antimicrobial activity, although specific data on this compound remains limited .
- Anti-inflammatory Effects : The compound's ability to modulate oxidative stress suggests potential anti-inflammatory properties, which could be beneficial in various therapeutic contexts.
Structure-Activity Relationship (SAR)
The structure–activity relationships (SAR) surrounding this compound reveal that specific substitutions on the chromene ring significantly influence its inhibitory activity against MAO-B. For instance:
Compound | Substitution | IC50 (μM) |
---|---|---|
N-benzyl-6,7-dimethyl | None | 0.035 |
Compound with m-Chlorine | m-Cl | 5.07 |
Compound with p-Methyl | p-Me | 19.43 |
The presence of electron-withdrawing groups like chlorine at specific positions enhances MAO-B inhibition, while substitutions that introduce steric hindrance tend to reduce activity .
Case Studies and Research Findings
Recent research has focused on synthesizing various derivatives of chromenes to explore their biological activities further. For example:
- Study on Chromene Derivatives : A study demonstrated that certain chromene derivatives exhibited superior MAO-B inhibitory effects compared to established drugs like pargyline and iproniazid, highlighting the potential for developing new therapeutic agents based on this scaffold .
- Comparative Analysis : A comparative analysis showed that compounds with a benzyloxy substitution at position 6 exhibited significantly higher MAO-B inhibition than those with other substituents, suggesting that this modification is critical for enhancing biological activity .
Properties
CAS No. |
873081-00-6 |
---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-benzyl-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H17NO3/c1-12-8-15-16(21)10-18(23-17(15)9-13(12)2)19(22)20-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,22) |
InChI Key |
HDNJIEVBLNIKEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NCC3=CC=CC=C3 |
solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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